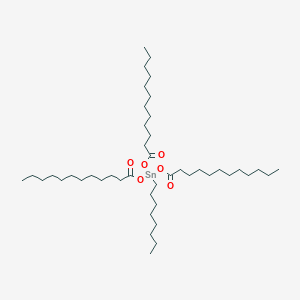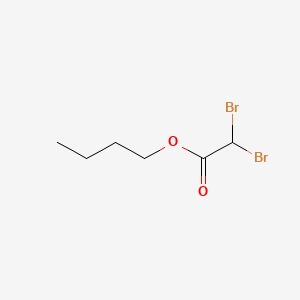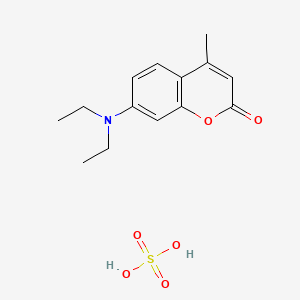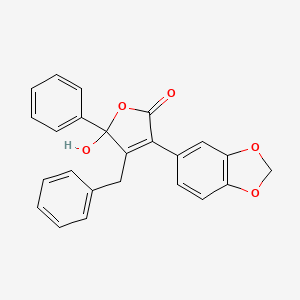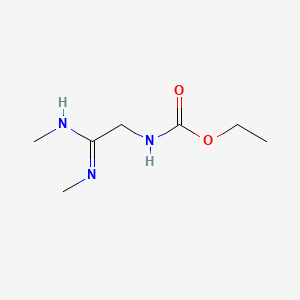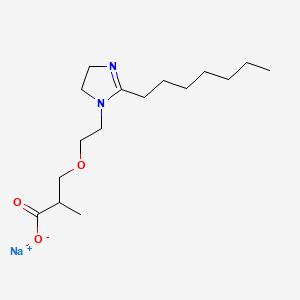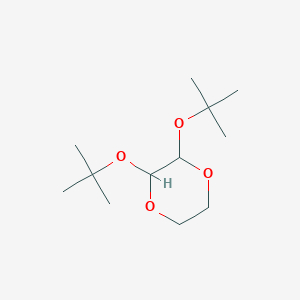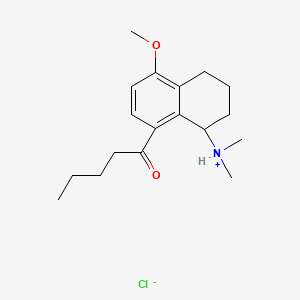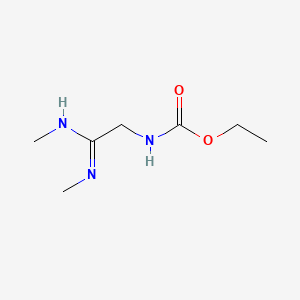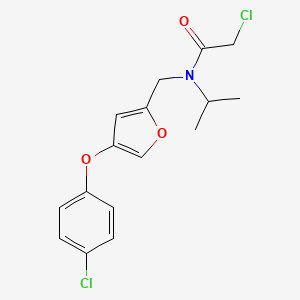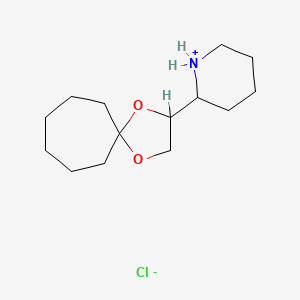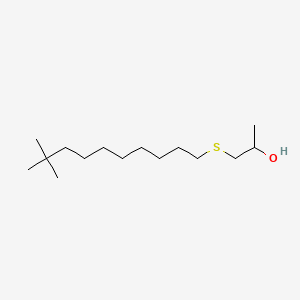![molecular formula C18H21ClN10O4 B13770213 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a nitrophenyl group, a piperidine moiety, and a triazole ring, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: Starting with appropriate precursors, the oxadiazole ring can be synthesized through cyclization reactions.
Introduction of the nitrophenyl group: This step might involve nitration reactions followed by coupling with the oxadiazole ring.
Formation of the triazole ring: The triazole ring can be synthesized using azide-alkyne cycloaddition reactions.
Attachment of the piperidine moiety: This step could involve nucleophilic substitution reactions.
Final assembly: The final compound is assembled through condensation reactions, forming the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts.
Purification techniques: Crystallization, distillation, and chromatography.
Quality control: Ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazole and piperidine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation products: Oxidized derivatives of the amino and nitrophenyl groups.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry.
Material science:
Biology
Biochemical studies: Investigating interactions with biological macromolecules.
Drug development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic applications: Exploring its potential as an active pharmaceutical ingredient.
Diagnostic tools: Use in imaging and diagnostic assays.
Industry
Chemical manufacturing: Intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of this compound would depend on its specific application. Generally, it could involve:
Molecular targets: Enzymes, receptors, or other biomolecules.
Pathways involved: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
- **3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide (without hydrochloride).
Other triazole derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
Functional group diversity: The presence of multiple functional groups makes it unique.
Versatility: Potential for a wide range of chemical reactions and applications.
特性
分子式 |
C18H21ClN10O4 |
|---|---|
分子量 |
476.9 g/mol |
IUPAC名 |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H20N10O4.ClH/c19-16-17(24-32-23-16)27-15(13(21-25-27)11-26-8-4-1-5-9-26)18(29)22-20-10-12-6-2-3-7-14(12)28(30)31;/h2-3,6-7,10H,1,4-5,8-9,11H2,(H2,19,23)(H,22,29);1H/b20-10+; |
InChIキー |
HJBYWEQABXUZSU-XZISABOOSA-N |
異性体SMILES |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-].Cl |
正規SMILES |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


